molecular formula C13H27N B13540730 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine

Cat. No.: B13540730
M. Wt: 197.36 g/mol
InChI Key: XHDSZCBIUGFLME-UHFFFAOYSA-N
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Description

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine is an organic compound with the molecular formula C13H27N It is a cyclohexyl derivative with a tert-pentyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.

    Introduction of the Tert-pentyl Group: The tert-pentyl group can be introduced through Friedel-Crafts alkylation using tert-pentyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine
  • 1-(4-(Tert-hexyl)cyclohexyl)ethan-1-amine
  • 1-(4-(Tert-octyl)cyclohexyl)ethan-1-amine

Comparison: 1-(4-(Tert-pentyl)cyclohexyl)ethan-1-amine is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

1-[4-(2-methylbutan-2-yl)cyclohexyl]ethanamine

InChI

InChI=1S/C13H27N/c1-5-13(3,4)12-8-6-11(7-9-12)10(2)14/h10-12H,5-9,14H2,1-4H3

InChI Key

XHDSZCBIUGFLME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C(C)N

Origin of Product

United States

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